molecular formula C10H17F2NO4 B6235451 (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid CAS No. 1218921-57-3

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid

Cat. No. B6235451
CAS RN: 1218921-57-3
M. Wt: 253.2
InChI Key:
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Description

“(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It is often used for the protection of amines, preventing them from reacting during a chemical reaction .


Synthesis Analysis

The synthesis of compounds with a Boc group can be achieved through various methods. One such method involves the use of oxalyl chloride in methanol, which allows for the selective deprotection of the Boc group from a diverse set of compounds . Another method involves the use of flow microreactor systems for the direct introduction of the Boc group into a variety of organic compounds .


Chemical Reactions Analysis

The Boc group in “(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid” can be selectively deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid involves the protection of the amine group, followed by the introduction of the difluoropentanoic acid moiety, and finally the deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "5,5-difluoropentanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "dichloromethane (DCM)", "ethyl acetate", "triethylamine (TEA)", "acetic acid", "water" ], "Reaction": [ "Protection of the amine group of tert-butyl carbamate with acetic anhydride and DIPEA to form tert-butoxycarbonyl (Boc) carbamate", "Activation of 5,5-difluoropentanoic acid with DCC and NHS to form the NHS ester", "Coupling of the Boc carbamate and NHS ester in DCM with TEA as a base to form the Boc-protected difluoropentanoic acid", "Deprotection of the Boc group with TFA in DCM to form (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid" ] }

CAS RN

1218921-57-3

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid

Molecular Formula

C10H17F2NO4

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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